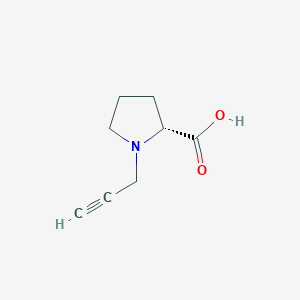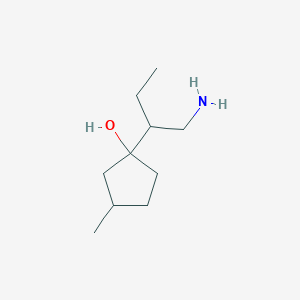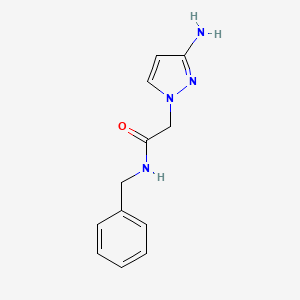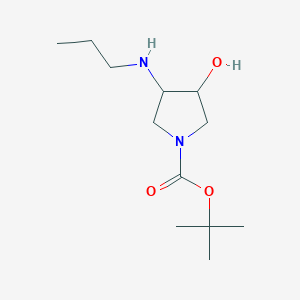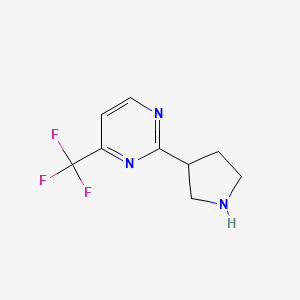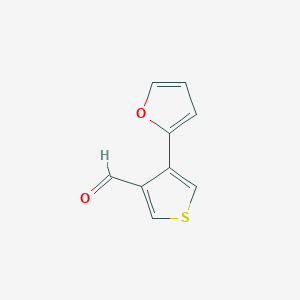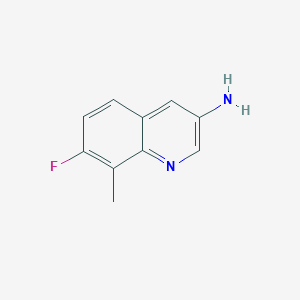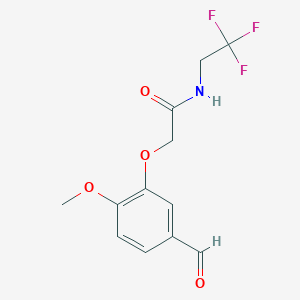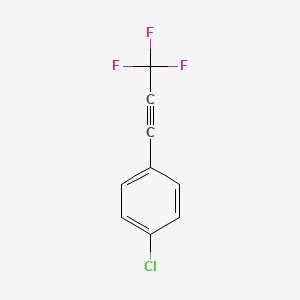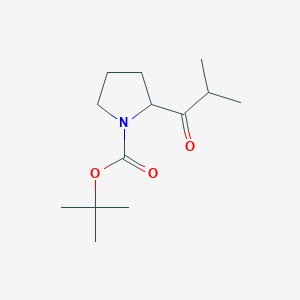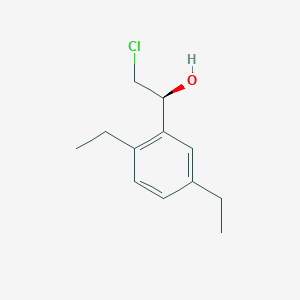
(1S)-2-chloro-1-(2,5-diethylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol is an organic compound characterized by the presence of a chloro group, a hydroxyl group, and a diethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol typically involves the reaction of 2,5-diethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with a chiral alcohol, such as (S)-2-chloropropanol, under basic conditions to yield the desired product. The reaction conditions often include the use of a base like triethylamine and a solvent such as dichloromethane.
Industrial Production Methods
Industrial production of (1S)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.
Major Products
Oxidation: Formation of 2-chloro-1-(2,5-diethylphenyl)ethanone.
Reduction: Formation of 1-(2,5-diethylphenyl)ethanol.
Substitution: Formation of 2-azido-1-(2,5-diethylphenyl)ethanol or 2-thio-1-(2,5-diethylphenyl)ethanol.
Scientific Research Applications
(1S)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(2,5-dimethylphenyl)ethan-1-ol
- 2-Chloro-1-(2,5-diethylphenyl)ethan-1-one
- 2-Chloro-1-(2,5-diethylphenyl)ethanol
Uniqueness
(1S)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both chloro and hydroxyl groups. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C12H17ClO |
|---|---|
Molecular Weight |
212.71 g/mol |
IUPAC Name |
(1S)-2-chloro-1-(2,5-diethylphenyl)ethanol |
InChI |
InChI=1S/C12H17ClO/c1-3-9-5-6-10(4-2)11(7-9)12(14)8-13/h5-7,12,14H,3-4,8H2,1-2H3/t12-/m1/s1 |
InChI Key |
MIFCGVNYXMHYCT-GFCCVEGCSA-N |
Isomeric SMILES |
CCC1=CC(=C(C=C1)CC)[C@@H](CCl)O |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC)C(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13176001.png)
![5-[(Dimethylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B13176005.png)
![1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL](/img/structure/B13176010.png)
